molecular formula C22H18Cl2N4O2 B2401648 N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921578-42-9

N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2401648
CAS No.: 921578-42-9
M. Wt: 441.31
InChI Key: DEHJRTXDQFSKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolopyridine derivative characterized by a bicyclic core structure with distinct substituents:

  • 5-propyl chain: Enhances lipophilicity, influencing membrane permeability.
  • N-(3,4-dichlorophenyl) carboxamide: Introduces electron-withdrawing chlorine atoms, which may enhance binding affinity to hydrophobic pockets in biological targets.
  • 3-oxo group: Contributes to hydrogen bonding and structural rigidity.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2/c1-2-10-27-12-16(21(29)25-14-8-9-18(23)19(24)11-14)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHJRTXDQFSKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves the condensation of cyanoacrylamide derivatives with active methylene compounds such as malononitrile, ethyl cyanoacetate, or ethyl acetoacetate in the presence of a basic catalyst like piperidine . The reaction proceeds through the formation of intermediate pyridinone derivatives, which are then cyclized to form the pyrazolo[4,3-c]pyridine core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibits significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The anti-inflammatory potential was evaluated using various models, indicating promising results for future therapeutic applications in inflammatory diseases.

Case Study: Anticancer Activity

A study conducted on various tumor cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study: Inhibition of Inflammation

In another study focusing on inflammatory models, the compound significantly reduced the levels of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with molecular targets such as topoisomerase IV. The compound binds to the active site of the enzyme, inhibiting its function and thereby preventing bacterial DNA replication . This mechanism is similar to that of other topoisomerase inhibitors, which are used as antibacterial and anticancer agents.

Comparison with Similar Compounds

Calculated Molecular Properties :

  • Molecular Formula : C₂₄H₂₁Cl₂N₄O₂.
  • Molecular Weight : ~467.35 g/mol.
  • Key Features : High lipophilicity (logP ~4.2, estimated) due to dichlorophenyl and propyl groups.

Comparison with Structural Analogs

The compound shares structural similarities with other pyrazolo[4,3-c]pyridine derivatives reported in the literature (Table 1). Key differences lie in the N-substituent of the carboxamide group and the alkyl/aryl groups at the 5-position.

Table 1: Structural and Molecular Comparison

CAS No. N-Substituent 5-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dichlorophenyl Propyl C₂₄H₂₁Cl₂N₄O₂ 467.35 High Cl content, lipophilic
923233-41-4 2-Methoxyethyl Propyl C₁₉H₂₂N₄O₃ 354.40 Polar methoxy group, moderate MW
923682-25-1 4-Ethoxyphenyl Ethyl C₂₃H₂₂N₄O₃ 414.45 Ethoxy enhances solubility
923175-15-9 4-Methylphenyl Propyl C₂₂H₂₂N₄O₂ 386.43 Methyl improves metabolic stability
923226-49-7 Cycloheptyl Benzyl C₂₈H₂₈N₄O₂ 476.55 Bulky benzyl group, high MW

Substituent Effects on Physicochemical Properties

2-Methoxyethyl (923233-41-4): The methoxy group introduces polarity, improving solubility compared to the dichlorophenyl analog . 4-Ethoxyphenyl (923682-25-1): Ethoxy groups balance lipophilicity and solubility, making this compound a candidate for oral bioavailability .

Benzyl (923226-49-7): The bulky benzyl group increases steric hindrance, possibly limiting interaction with narrow binding pockets .

Biological Activity

N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound is characterized by a complex pyrazolo-pyridine structure, which contributes to its diverse biological activities. Its chemical formula is C19H17Cl2N2OC_{19}H_{17}Cl_2N_2O, and it features a dichlorophenyl group that is crucial for its pharmacological effects.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of the pyrazolo-pyridine class exhibit potent antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against various pathogens with reported MIC values as low as 0.22 μg/mL for some derivatives .
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in terms of biofilm reduction percentage .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies:

  • Tumor Cell Radiosensitization : Studies indicated that the compound enhances the sensitivity of glioblastoma cells to radiation therapy by inhibiting DNA repair mechanisms. Specifically, it was shown to inhibit PARP activity significantly, leading to increased DNA damage in cancer cells .
  • Cell Proliferation Inhibition : The compound demonstrated a capacity to inhibit the proliferation of cancer cell lines with IC50 values indicating effective cytotoxicity at low concentrations .

3. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor:

  • DNA Gyrase and DHFR Inhibition : It was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively, indicating its potential as a therapeutic agent targeting these critical enzymes in bacterial and cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of the compound against clinical isolates of bacteria. The results highlighted that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard treatments.

Case Study 2: Cancer Therapeutics

In a preclinical model involving glioblastoma, the compound was administered alongside radiation therapy. The results showed enhanced tumor regression compared to radiation alone, suggesting a synergistic effect that warrants further exploration in clinical settings.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : Synthetic routes should prioritize regioselectivity, stability of intermediates, and compatibility with functional groups (e.g., dichlorophenyl and carboxamide moieties). Optimize reaction conditions (solvent, temperature, catalysts) to minimize side reactions. For example, using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution for pyrazole ring formation. Purification via column chromatography or recrystallization ensures purity, as demonstrated in similar pyrazolo-pyridine syntheses . Yield optimization can be guided by NMR monitoring of intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : Compare experimental 1H^1H/13C^13C NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions .
  • HPLC/MS : Assess purity (>95%) and validate molecular weight .
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve ambiguities in stereochemistry or bond connectivity, as shown in structurally related pyrimidine derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance:
  • Kinase Inhibition : Use fluorescence-based ATPase assays if the compound shares motifs with kinase inhibitors (e.g., pyrazolo-pyridine scaffolds).
  • Cellular Uptake : Employ fluorescent tagging or LC-MS quantification in cell lysates. Reference PubChem data on analogous compounds for assay design .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :
  • Isotopic Labeling : Introduce 15N^{15}N- or 13C^{13}C-labels to track signal assignments in NMR spectra .
  • SC-XRD Validation : Resolve discrepancies by comparing experimental XRD bond lengths/angles with computational models .
  • Dynamic NMR : Investigate conformational flexibility causing signal splitting, as observed in pyrrolo-pyrimidine systems .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer :
  • Substituent Variation : Systematically modify propyl, phenyl, or dichlorophenyl groups to assess impact on bioactivity. Use parallel synthesis for high-throughput analog generation .
  • In Silico Docking : Map binding interactions using AutoDock Vina or Schrödinger Suite, referencing crystallographic data from related targets .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Q. How can researchers integrate computational models into experimental design for this compound?

  • Methodological Answer :
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide redox-sensitive assay conditions .
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand stability over timeframes relevant to experimental conditions .
  • QSAR Modeling : Train models on bioactivity data from analogs to prioritize synthesis targets .

Q. What approaches address low reproducibility in biological assays for this compound?

  • Methodological Answer :
  • Strict Solvent Controls : Use DMSO-free buffers if the compound aggregates in aqueous media.
  • Dose-Response Curves : Include multiple replicates and positive/negative controls to identify assay interference .
  • Metabolic Stability Testing : Pre-screen for cytochrome P450 interactions using liver microsomes to rule out rapid degradation .

Data Analysis & Theoretical Frameworks

Q. How should researchers analyze contradictory bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from independent studies using random-effects models to identify consensus trends .
  • Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) to isolate variables causing discrepancies .
  • Pathway Enrichment Analysis : Use tools like DAVID to determine if conflicting results arise from off-target pathway activation .

Q. What theoretical frameworks are relevant for studying this compound’s mechanism of action?

  • Methodological Answer :
  • Ligand-Based Drug Design : Apply pharmacophore modeling if structural data for the target is unavailable .
  • Network Pharmacology : Map compound-target-disease networks using databases like STITCH to identify polypharmacology effects .
  • Transition State Theory : Investigate enzyme inhibition kinetics using stopped-flow spectrophotometry .

Experimental Design & Training

Q. How can early-career researchers design robust experiments for this compound?

  • Methodological Answer :
  • Factorial Design : Use Design-Expert® software to optimize reaction conditions or assay parameters with minimal runs .
  • Mentorship : Collaborate with structural biologists or computational chemists to align hypotheses with technical feasibility, as emphasized in chemical biology training programs .
  • Pilot Studies : Conduct small-scale experiments to identify critical variables (e.g., pH sensitivity) before large-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.